molecular formula C10H11NO2S B14812305 3-Cyclopropoxy-4-(methylthio)picolinaldehyde

3-Cyclopropoxy-4-(methylthio)picolinaldehyde

Cat. No.: B14812305
M. Wt: 209.27 g/mol
InChI Key: HKDHMRNGRYNUGC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound is characterized by a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, methylthiol, and pyridine-2-carbaldehyde as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-(methylsulfanyl)pyridine-2-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its combination of cyclopropoxy and methylsulfanyl groups on a pyridine ring makes it a valuable intermediate in organic synthesis and a promising candidate for further research .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c1-14-9-4-5-11-8(6-12)10(9)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

HKDHMRNGRYNUGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)C=O)OC2CC2

Origin of Product

United States

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